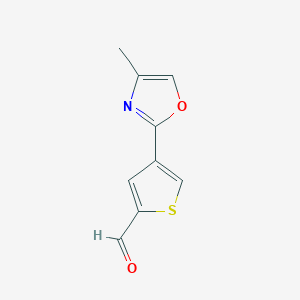
4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both oxazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde typically involves the formation of the oxazole and thiophene rings followed by their coupling. One common method includes the condensation of 4-methyl-1,3-oxazole with thiophene-2-carbaldehyde under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide or toluene to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carboxylic acid.
Reduction: 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carboxylic acid
- 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-methanol
- 4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-amine
Uniqueness
4-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both oxazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-(4-methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-6-4-12-9(10-6)7-2-8(3-11)13-5-7/h2-5H,1H3 |
InChI Key |
JWINPMDTJNLCKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



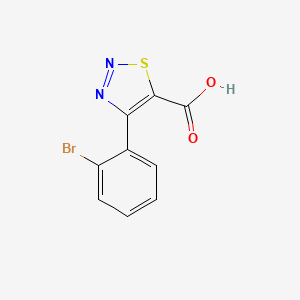
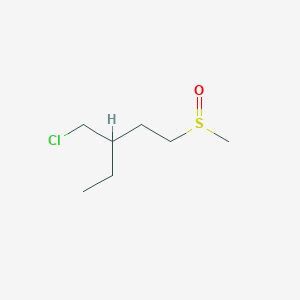
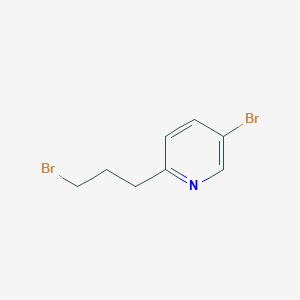

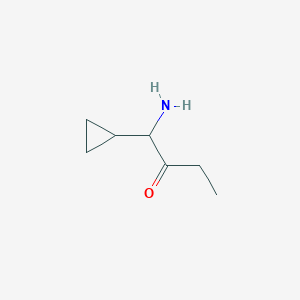
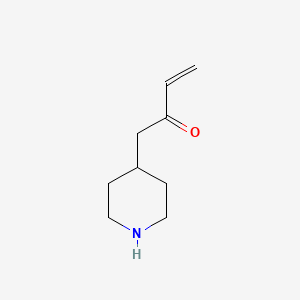
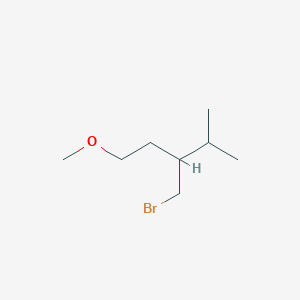
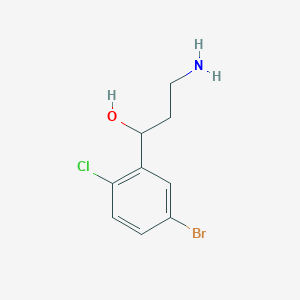

![3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13161771.png)
![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)
![2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13161792.png)

